![molecular formula C24H18N4O3 B2493071 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 476634-10-3](/img/structure/B2493071.png)
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives involves multiple steps, including ring-closure reactions, reduction, and acylation. Key steps may involve the use of Horner−Emmons reagents for incorporating specific functional groups and achieving desired stereochemistry. The synthesis of related compounds has demonstrated the versatility of benzimidazole chemistry in yielding compounds with significant bioactivities, through reactions like halogen−metal exchange or direct acylation (Hamdouchi et al., 1999; Bin, 2015).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by planar ring systems that can participate in various chemical interactions due to their conjugated system. Crystallographic studies have provided insights into their planarity and potential for intermolecular interactions, which are crucial for their biological activities (Deng et al., 2010).
Chemical Reactions and Properties
Benzimidazole derivatives undergo a range of chemical reactions, including isomerization and reactions with various reagents to introduce new functional groups. These reactions can significantly alter their chemical properties and biological activities. Isomerization, for example, can lead to the formation of new compounds with distinct properties and potential applications (Argilagos et al., 1997).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, including solubility, melting points, and stability, are influenced by their molecular structure and functional groups. These properties are essential for their formulation and application in various fields. Studies have shown that these compounds are generally stable and have suitable physical properties for further development (Yıldırım et al., 2005).
Chemical Properties Analysis
The chemical properties of benzimidazole derivatives, such as reactivity, potential for bioactivity, and interaction with biological targets, are central to their applications. Their ability to bind to various enzymes and receptors is attributed to their unique molecular structure and the presence of functional groups that facilitate these interactions (Lv et al., 2017).
properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O3/c29-21-13-14-22(30)28(21)18-11-7-16(8-12-18)24(31)25-17-9-5-15(6-10-17)23-26-19-3-1-2-4-20(19)27-23/h1-12H,13-14H2,(H,25,31)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKRUNVBYMDGLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide |
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